2-(Difluoromethyl)-3,6-dimethylpyridine
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Overview
Description
2-(Difluoromethyl)-3,6-dimethylpyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical properties to the molecule, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,6-dimethylpyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be facilitated by transition metal catalysts or radical initiators .
Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques to ensure high efficiency and yield. The use of fluoroform as a difluoromethylation reagent in continuous flow systems has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3,6-dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Difluoromethyl)-3,6-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It plays a role in the design of pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,6-dimethylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-3,6-dimethylpyridine
- 2-(Chloromethyl)-3,6-dimethylpyridine
- 2-(Bromomethyl)-3,6-dimethylpyridine
Comparison: 2-(Difluoromethyl)-3,6-dimethylpyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it particularly valuable in drug design .
Properties
Molecular Formula |
C8H9F2N |
---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,6-dimethylpyridine |
InChI |
InChI=1S/C8H9F2N/c1-5-3-4-6(2)11-7(5)8(9)10/h3-4,8H,1-2H3 |
InChI Key |
TXYSITBELPOFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C(F)F |
Origin of Product |
United States |
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